Methyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
The compound Methyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused thiazolo-triazole core, a 4-chlorophenyl group, and a piperidine-4-carboxylate ester. This article provides a comparative analysis of Compound A with structurally related analogs, focusing on synthetic routes, physicochemical properties, and pharmacological implications.
Properties
IUPAC Name |
methyl 1-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(12-3-5-14(20)6-4-12)23-9-7-13(8-10-23)18(26)27-2/h3-6,13,15,25H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWWOWYCRNUWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperidine ring : A six-membered ring containing nitrogen.
- Thiazole and triazole moieties : These heterocyclic structures are known for their biological activity.
- Chlorophenyl group : Enhances the compound's interaction with biological targets.
The molecular formula is with a molecular weight of approximately 420.07 g/mol. The presence of hydroxyl and halogen substituents contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Compounds similar to this compound have demonstrated various antimicrobial properties. For example, derivatives with thiazole and triazole rings often exhibit significant activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
Research indicates that compounds containing thiazole and triazole structures can act as anticancer agents. Studies show that they may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest . The specific combination of functional groups in this compound may enhance its efficacy compared to other analogs.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies suggest strong inhibitory effects, with IC50 values indicating significant potency compared to standard reference compounds . This property is crucial for developing treatments for conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition).
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the thiazole and triazole moieties : These are synthesized via condensation reactions using thioamide and hydrazine derivatives.
- Functionalization : The chlorophenyl group is introduced through electrophilic aromatic substitution.
Study on Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial properties of synthesized compounds similar to this compound. The results indicated moderate to strong activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of compounds derived from similar structures. It reported significant AChE inhibitory activity with some derivatives showing IC50 values in the low micromolar range, indicating their potential therapeutic applications in neurodegenerative diseases .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A shares structural motifs with several derivatives reported in the literature. Key analogs include:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Bioactivity (Reported) | Reference ID |
|---|---|---|---|---|---|
| Compound A | Thiazolo[3,2-b][1,2,4]triazole | 6-hydroxy, 2-methyl, 4-chlorophenyl, piperidine-4-carboxylate | ~495.98* | Not reported (theoretical) | – |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazole | 6-hydroxy, 2-methyl, piperazine, 3-chlorophenyl, 4-ethoxy-3-methoxyphenyl | ~582.10* | Antifungal (docking studies) | |
| Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate | 1,2,3-triazole | Ethyl ester, pyridylmethyl, ethoxymethyleneamino | ~338.76* | Insecticidal (structural SAR) | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Triazolo-thiadiazole | Pyrazole, 4-methoxyphenyl, variable R groups | ~350–450* | Antifungal (docking studies) |
*Calculated based on molecular formulas.
Key Observations :
- Substituent Diversity : Compound A distinguishes itself with a 6-hydroxy group on the thiazolo-triazole core, which may enhance hydrogen-bonding interactions compared to methoxy or ethoxy groups in analogs .
- Piperidine vs.
- Chlorophenyl Positioning : The 4-chlorophenyl group in Compound A may confer steric and electronic effects distinct from 3-chlorophenyl or pyridylmethyl groups in .
Bioactivity and Pharmacological Potential
- Antifungal Activity: Docking studies on triazole-thiadiazole derivatives (e.g., ) show inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme. The 6-hydroxy group in Compound A may enhance binding via H-bonding with heme iron.
- Solubility and Bioavailability: The piperidine-4-carboxylate ester in Compound A may improve solubility compared to non-esterified analogs, critical for drug delivery .
Physicochemical Properties
| Property | Compound A | Analog from | Analog from |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~3.5 | ~1.9 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Rotatable Bonds | 7 | 9 | 6 |
| Polar Surface Area | ~110 Ų | ~120 Ų | ~90 Ų |
Implications :
- LogP : Compound A ’s moderate lipophilicity balances membrane permeability and aqueous solubility.
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core followed by functionalization with the 4-chlorophenyl and piperidine-carboxylate groups. Key steps include:
- Coupling Reactions : Use of DMF or chloroform as solvents with triethylamine as a base to facilitate nucleophilic substitutions or condensations .
- Temperature Control : Maintaining 60–80°C during cyclization steps to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final compound with >95% purity .
Q. How is the structural characterization of this compound performed in academic research?
Methodological Answer: Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the 4-chlorophenyl proton signals appear as doublets (δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 503.12) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the thiazolo-triazole-piperidine system .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between studies involving structurally similar derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions or structural nuances. Strategies include:
- Standardized Assays : Re-evaluating activities using uniform protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) to compare binding affinities of analogs with minor structural differences (e.g., 4-chlorophenyl vs. 4-bromophenyl substituents) .
- Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., piperidine ring substitution correlating with reduced cytotoxicity) .
Q. What strategies optimize reaction conditions for introducing the 4-chlorophenyl group into the thiazolo-triazole core?
Methodological Answer: Optimization approaches include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates compared to THF .
- Catalyst Selection : Pd(PPh) improves coupling efficiency for aryl halide intermediates (yield increase from 45% to 72%) .
- Design of Experiments (DoE) : Systematic variation of temperature (40–100°C), molar ratios (1:1 to 1:2), and reaction time (6–24 hrs) to identify optimal parameters .
Q. What methodologies establish structure-activity relationships (SAR) for this compound’s pharmacological targets?
Methodological Answer: SAR studies employ:
- Functional Group Modulation : Synthesizing analogs with modified substituents (e.g., replacing 4-chlorophenyl with 3-fluorophenyl) and testing against targets like EGFR or COX-2 .
- In Vitro Assays : Dose-response curves (IC values) to quantify potency differences. For example, the 6-hydroxy group enhances solubility but reduces membrane permeability .
- Statistical Analysis : Multivariate regression to correlate logP, polar surface area, and bioactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of thiazolo-triazole derivatives?
Methodological Answer: Discrepancies often stem from solvent polarity or pH variations. Solutions include:
- Standardized Solubility Tests : Using USP buffers (pH 1.2, 4.5, 6.8) and reporting data as mg/mL ± SD .
- Hansen Solubility Parameters : Computational prediction (e.g., HSPiP software) to identify ideal solvents (e.g., DMSO for in vitro assays) .
Experimental Design Considerations
Q. What controls are critical in biological activity assays for this compound?
Methodological Answer: Essential controls include:
- Positive Controls : Reference inhibitors (e.g., Imatinib for kinase assays) to validate assay sensitivity .
- Vehicle Controls : DMSO (≤0.1% v/v) to rule out solvent effects on cell viability .
- Metabolic Stability Controls : Co-incubation with liver microsomes to assess CYP450-mediated degradation .
Advanced Structural Analysis
Q. How can computational chemistry predict metabolic pathways for this compound?
Methodological Answer: Tools like Schrödinger’s ADMET Predictor or MetaSite identify likely metabolic sites:
- Phase I Metabolism : Oxidation of the piperidine ring’s methyl group (high susceptibility score: 0.89) .
- Phase II Metabolism : Glucuronidation of the 6-hydroxy group predicted by docking with UDP-glucuronosyltransferase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
